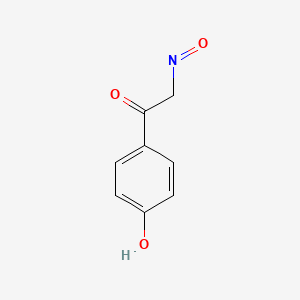
1-(2-Methylpropoxy)ethyl tribromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpropoxy)ethyl tribromoacetate is an organic compound with the molecular formula C7H11Br3O3 It is a derivative of tribromoacetic acid and is characterized by the presence of a tribromoacetate group attached to a 1-(2-methylpropoxy)ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropoxy)ethyl tribromoacetate typically involves the esterification of tribromoacetic acid with 1-(2-methylpropoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2-Methylpropoxy)ethyl tribromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tribromoacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new derivatives.
Hydrolysis: In the presence of water and a suitable catalyst, the ester bond can be hydrolyzed to yield tribromoacetic acid and 1-(2-methylpropoxy)ethanol.
Reduction: The tribromoacetate group can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Production of tribromoacetic acid and 1-(2-methylpropoxy)ethanol.
Reduction: Formation of less brominated or debrominated products.
科学的研究の応用
1-(2-Methylpropoxy)ethyl tribromoacetate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1-(2-Methylpropoxy)ethyl tribromoacetate primarily involves its reactivity as an ester. Upon hydrolysis, it releases tribromoacetic acid, which can act as an alkylating agent. The molecular targets and pathways involved include:
Enzyme Inhibition: Tribromoacetic acid can inhibit enzymes by alkylating nucleophilic residues in the active site.
Cellular Pathways: The compound may interfere with cellular processes by modifying proteins and other biomolecules through alkylation.
類似化合物との比較
Similar Compounds
Ethyl tribromoacetate: Similar in structure but with an ethyl group instead of the 1-(2-methylpropoxy)ethyl group.
Methyl tribromoacetate: Contains a methyl group in place of the 1-(2-methylpropoxy)ethyl group.
Propyl tribromoacetate: Features a propyl group instead of the 1-(2-methylpropoxy)ethyl group.
Uniqueness
1-(2-Methylpropoxy)ethyl tribromoacetate is unique due to the presence of the 1-(2-methylpropoxy)ethyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
143414-14-6 |
|---|---|
分子式 |
C8H13Br3O3 |
分子量 |
396.90 g/mol |
IUPAC名 |
1-(2-methylpropoxy)ethyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C8H13Br3O3/c1-5(2)4-13-6(3)14-7(12)8(9,10)11/h5-6H,4H2,1-3H3 |
InChIキー |
SRXZUIJFZLXIBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(C)OC(=O)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)



![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)


![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)

